Acid black 52
Overview
Description
Acid Black 52 is a synthetic azo dye commonly used in various industries, including textiles, leather, and paper. It is known for its deep black color and excellent solubility in water. The chemical structure of this compound consists of two benzene rings linked by a nitrogen atom, making it a member of the azo dye family. Its molecular formula is C20H12N3NaO7S, and it has a molecular weight of 461.38 g/mol .
Mechanism of Action
Target of Action
Acid Black 52, also known as Amido Black, is an acid diazo dye . Its primary targets are proteins, particularly those found in blood . It reacts with the amino groups in these proteins .
Mode of Action
This compound works by staining proteins, forming a dark blue-black colored product . This staining process is particularly useful in forensic science for the detection and enhancement of latent blood marks . The dye is attracted to the proteins due to the creation of acidic conditions, which cause the protein molecules to acquire a positive charge . This positive charge subsequently attracts the negatively charged this compound dye anions .
Biochemical Pathways
It’s known that the dye interacts with proteins, particularly those in blood . The staining of these proteins can be considered a biochemical pathway, as it involves a chemical reaction between the dye and the proteins.
Pharmacokinetics
It’s known that the dye is soluble in water , which suggests that it could be distributed throughout the body if ingested or absorbed. The dye is commonly used at a rate of 0.0001 – 1.0% by weight , indicating that it’s used in relatively small amounts. It’s expected to be most stable in pH 1-11 .
Result of Action
The primary result of this compound’s action is the staining of proteins, forming a dark blue-black colored product . This staining is visible and can be used to detect and enhance latent blood marks . The dye is particularly effective on light-colored surfaces .
Action Environment
This compound is a water-soluble dye , suggesting that it can act in a variety of environments. It’s most stable in pH 1-11 , indicating that it can function in both acidic and basic conditions. The dye is commonly used for the coloration of various materials, including wool, nylon, silk, anodized aluminum, leather, paper, and wood . It’s also used in industrial cleaning products, soaps, detergents, semi-permanent hair colorants, and color depositing shampoo and conditioner .
Biochemical Analysis
Biochemical Properties
It is known that Acid Black 52 can interact with certain biomolecules in the environment, such as the biomass of Aspergillus fumigatus A23, a type of fungus . The nature of these interactions is primarily physical, involving the adsorption of the dye onto the biomass .
Cellular Effects
In terms of cellular effects, this compound has been studied for its impact on microbial cells. For instance, the biomass of Aspergillus fumigatus A23 can absorb this compound from an aqueous solution . This suggests that this compound may have an impact on the cellular processes of this fungus, potentially influencing its metabolic activity.
Molecular Mechanism
It is known that this compound can be absorbed by certain types of biomass, suggesting that it may interact with cellular components at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that the biomass of Aspergillus fumigatus A23 could decolorize this compound maximally (86%) after a certain period . This indicates that this compound may have long-term effects on cellular function in certain organisms.
Metabolic Pathways
It is known that this compound can be absorbed by the biomass of Aspergillus fumigatus A23 , suggesting that it may interact with the metabolic processes of this organism.
Transport and Distribution
Given its water solubility , it is likely that this compound can be transported through aqueous environments within an organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Black 52 is synthesized through a series of chemical reactions involving aromatic amines. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo bond .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the use of high-purity raw materials and stringent quality control measures to ensure consistency in the dye’s properties. The final product is usually available in powder form, which is then dissolved in water for various applications .
Chemical Reactions Analysis
Types of Reactions
Acid Black 52 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: this compound can be reduced to its corresponding amines, which are often less colored and more environmentally benign.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Strong acids like sulfuric acid and bases like sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various aromatic amines and other degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Acid Black 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, leather processing, and paper manufacturing .
Comparison with Similar Compounds
Similar Compounds
Acid Black 1: Another azo dye with similar applications but different molecular structure.
Acid Black 11: Known for its use in textile dyeing and leather processing.
Acid Black 2: Commonly used in the paper industry for its excellent solubility and color fastness.
Uniqueness
Acid Black 52 stands out due to its high solubility in water, strong affinity for proteins, and excellent color fastness. These properties make it particularly suitable for applications requiring stable and intense coloration .
Properties
IUPAC Name |
trisodium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDIMGHFQDRBKD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36Cr2N9Na3O21S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873917 | |
Record name | Acid Black 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [MSDSonline] | |
Record name | Acid black 52 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-, Soluble in water (30 mg/mL), Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents. | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder | |
CAS No. |
5610-64-0 | |
Record name | C.I. Acid Black 52 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Black 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.